An In-depth Technical Guide to Aldehyde-benzyl-PEG5-alkyne: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
An In-depth Technical Guide to Aldehyde-benzyl-PEG5-alkyne: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aldehyde-benzyl-PEG5-alkyne is a versatile heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol, and its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Experimental methodologies and quantitative data are presented to enable researchers to effectively utilize this powerful chemical tool.
Introduction to Aldehyde-benzyl-PEG5-alkyne
Aldehyde-benzyl-PEG5-alkyne is a rationally designed chemical entity featuring three key functional components: an aldehyde group, a terminal alkyne, and a polyethylene (B3416737) glycol (PEG) spacer. This unique combination of functionalities allows for sequential and orthogonal conjugation reactions, making it an invaluable tool for linking different molecular entities.
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Aldehyde Group: Provides a reactive handle for conjugation to molecules containing amine or hydrazide functionalities through the formation of Schiff bases or hydrazones.
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Alkyne Group: Serves as a key component in "click chemistry," most notably the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for forming stable triazole linkages.[1]
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PEG5 Spacer: The pentaethylene glycol (PEG5) chain is a flexible, hydrophilic spacer that enhances the solubility and bioavailability of the resulting conjugate, while also providing spatial separation between the conjugated molecules.[2][3]
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Benzyl (B1604629) Group: The benzyl moiety provides a rigid scaffold adjacent to the aldehyde, which can influence the spacing and orientation of the conjugated molecule.
The molecular structure and key properties are summarized in the table below.
Physicochemical Properties and Characterization
A summary of the key physicochemical properties of Aldehyde-benzyl-PEG5-alkyne is provided in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₆O₆ | [4] |
| Molecular Weight | 350.41 g/mol | [4] |
| IUPAC Name | 1-(4-(2-(2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethoxy)ethoxy)phenyl)methanone | N/A |
| Canonical SMILES | C#CCOCCOCCOCCOCCOc1ccc(C=O)cc1 | [5] |
| Appearance | Typically a pale yellow oil or solid | General Knowledge |
| Solubility | Soluble in most organic solvents (e.g., DMSO, DMF, DCM) and has some aqueous solubility due to the PEG chain. | General Knowledge |
Table 1: Physicochemical Properties of Aldehyde-benzyl-PEG5-alkyne.
Synthesis of Aldehyde-benzyl-PEG5-alkyne
Proposed Synthetic Pathway
The overall synthetic strategy involves the sequential attachment of the PEG chain and the alkyne group to a benzaldehyde (B42025) precursor.
Caption: Proposed synthetic workflow for Aldehyde-benzyl-PEG5-alkyne.
Detailed Experimental Protocol (Hypothetical)
This protocol outlines a plausible method for the synthesis of Aldehyde-benzyl-PEG5-alkyne.
Step 1: Synthesis of 4-(Prop-2-yn-1-yloxy)benzaldehyde (B1271209) (Precursor)
This step follows a standard Williamson ether synthesis.[6][7]
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Materials: 4-hydroxybenzaldehyde, propargyl bromide, potassium carbonate (K₂CO₃), acetone.
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Procedure:
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To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
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Stir the mixture at room temperature for 15 minutes.
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Add propargyl bromide (1.2 eq) dropwise to the suspension.
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Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield 4-(prop-2-yn-1-yloxy)benzaldehyde.[8]
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Step 2: PEGylation of 4-(Prop-2-yn-1-yloxy)benzaldehyde
This step involves the attachment of the PEG5 chain. A more direct approach would be to use a pre-formed PEG5 chain with a good leaving group.
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Materials: 4-(Prop-2-yn-1-yloxy)benzaldehyde, 1-bromo-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane (B1667890) (Br-PEG4-Br), sodium hydride (NaH), anhydrous Tetrahydrofuran (THF).
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Procedure:
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To a solution of 4-(prop-2-yn-1-yloxy)benzaldehyde (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon), add sodium hydride (1.1 eq) portion-wise at 0 °C.
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Allow the mixture to stir at room temperature for 30 minutes.
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Add a solution of Br-PEG4-Br (1.2 eq) in anhydrous THF dropwise.
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Stir the reaction at room temperature overnight and monitor by TLC.
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Carefully quench the reaction by the slow addition of water.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield the desired Aldehyde-benzyl-PEG5-alkyne.
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Step 3: Purification and Characterization
The final product should be purified to a high degree for use in sensitive biological applications.
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Purification: High-performance liquid chromatography (HPLC) is the recommended method for final purification.[1][]
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Column: A reverse-phase C18 column is typically used.
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Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile (B52724) is commonly employed.
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Characterization: The structure and purity of the final compound should be confirmed by:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
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Mass Spectrometry (MS): To confirm the molecular weight.
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HPLC: To determine the purity.
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Applications in Bioconjugation: The CuAAC "Click" Reaction
The terminal alkyne on Aldehyde-benzyl-PEG5-alkyne makes it an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click" reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it suitable for conjugating molecules to sensitive biomolecules.[10]
General Workflow for CuAAC Bioconjugation
Caption: General workflow for a CuAAC bioconjugation reaction.
Detailed Experimental Protocol for CuAAC
This protocol provides a general procedure for conjugating Aldehyde-benzyl-PEG5-alkyne to an azide-modified biomolecule.
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Materials:
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Aldehyde-benzyl-PEG5-alkyne
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Azide-modified biomolecule (e.g., protein, peptide)
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Copper(II) sulfate (CuSO₄)
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Sodium ascorbate (B8700270)
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Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a ligand to stabilize Cu(I))
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Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
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-
Procedure:
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Prepare stock solutions of all reagents. Dissolve Aldehyde-benzyl-PEG5-alkyne and TBTA (if used) in an organic solvent like DMSO. Dissolve the azide-modified biomolecule, CuSO₄, and sodium ascorbate in the reaction buffer.
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In a reaction vessel, combine the azide-modified biomolecule and Aldehyde-benzyl-PEG5-alkyne (typically in a slight molar excess).
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Add the CuSO₄ solution to the mixture.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
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Allow the reaction to proceed at room temperature for 1-4 hours, or as determined by optimization experiments.
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Quench the reaction, if necessary, by adding a chelating agent like EDTA.
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Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography (SEC) for proteins or reverse-phase HPLC for smaller molecules.[1]
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Quantitative Data on CuAAC Reaction Efficiency
| Alkyne Type | Relative Reactivity | Time to 90% Conversion (10 µM Cu⁺) | Reference |
| Propargyl amides | High | < 30 min | [11] |
| Propargyl ethers | Moderate-High | ~30-60 min | [11] |
| Phenylacetylene | Moderate | > 60 min | [12] |
Table 2: Representative Reactivity of Different Alkynes in CuAAC Reactions. This data suggests that the propargyl ether moiety in Aldehyde-benzyl-PEG5-alkyne would exhibit good reactivity in CuAAC reactions.
Application in PROTAC Development
A significant application of Aldehyde-benzyl-PEG5-alkyne is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
PROTAC Mechanism of Action
The mechanism of action of a PROTAC involves several key steps, as illustrated in the following diagram.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.[13][14]
The Aldehyde-benzyl-PEG5-alkyne linker plays a crucial role in connecting the target protein binder and the E3 ligase ligand, and its length and flexibility can significantly impact the efficiency of ternary complex formation and subsequent protein degradation.
Conclusion
Aldehyde-benzyl-PEG5-alkyne is a highly valuable heterobifunctional linker for researchers in chemistry, biology, and drug discovery. Its unique combination of an aldehyde, a PEG spacer, and an alkyne allows for versatile and efficient conjugation strategies. The detailed synthetic considerations and experimental protocols provided in this guide are intended to facilitate its application in the construction of complex biomolecules and innovative therapeutics like PROTACs. The continued development and application of such sophisticated chemical tools will undoubtedly drive future advancements in medicine and biotechnology.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(prop-2-yn-1-yloxy)benzaldehyde (5651-86-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. 4-(Prop-2-yn-1-yloxy)benzaldehyde | 5651-86-5 | Benchchem [benchchem.com]
- 7. The Williamson Ether Synthesis [cs.gordon.edu]
- 8. Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioclone.net [bioclone.net]
- 11. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
